Scutebarbatine B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Traitement du cancer

La scutebarbatine B, un diterpène de Scutellaria barbata, a été trouvée pour induire une cytotoxicité sélective des tumeurs . Elle agit en levant le frein de l'apoptose, spécifiquement dans les cellules cancéreuses . La principale classe de protéines régulées à la baisse sont les protéines de survie, les inhibiteurs de l'apoptose (IAP) et les protéines régulant les IAP . Cela suggère que la this compound pourrait être un composé prometteur pour le traitement du cancer.

Traitement de l'inflammation

Les diterpènes, y compris la this compound, sont considérés comme les principaux composants bioactifs de Scutellaria barbata pour le traitement de l'inflammation . Cela suggère que la this compound pourrait avoir des applications potentielles dans le traitement des maladies inflammatoires.

Effets immunomodulateurs

Scutellaria barbata, qui comprend des flavonoïdes et des scutebarbatines, s'est avérée avoir des effets immunomodulateurs . Cela suggère que la this compound pourrait potentiellement être utilisée pour moduler les réponses immunitaires contre des maladies telles que le cancer .

Découverte de composés bioactifs

La this compound peut être identifiée en utilisant une stratégie de filtrage étape par étape des ions produits diagnostiques (DPI) . Cette stratégie simplifie la charge de travail dans le post-traitement des données et acquiert efficacement les composés à faible abondance . Cela suggère que la this compound pourrait être utilisée comme composé de référence dans la découverte de nouveaux composés bioactifs.

Médecine traditionnelle chinoise (MTC)

Scutellaria barbata, y compris la this compound, est documentée dans la pharmacopée chinoise et est populairement utilisée pour éclaircir la chaleur, détoxifier, favoriser la diurèse, traiter le cancer et éliminer l'inflammation . Cela suggère que la this compound pourrait avoir des applications potentielles en MTC.

Pharmacocinétique et bioanalyse

La méthode de filtrage des DPI étape par étape développée pour l'identification de la this compound pourrait être employée comme une stratégie efficace, fiable et précieuse pour cribler et identifier le profil diterpénique dans Scutellaria barbata . Cela suggère que la this compound pourrait être utilisée dans le domaine de la pharmacocinétique et de la bioanalyse de nouveaux médicaments.

Mécanisme D'action

- While the exact molecular targets of SB are not fully elucidated, it has demonstrated significant cytotoxic activity against human cancer cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells .

- One proposed mechanism involves the inhibition of platelet-derived growth factor β (PDGF-β) production, which plays a role in fibrogenesis and activation of hepatic stellate cells (HSCs) .

- Additionally, SB may modulate oxidative stress, inflammation, and apoptosis pathways .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Its protective effects against toxicants and disease models underscore its significance in traditional Chinese medicine . 🌿🔬

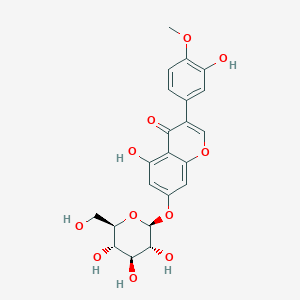

!Scutellaria baicalensis

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Scutebarbatine B plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several key biomolecules, including enzymes and proteins involved in the apoptotic pathway. This compound has been shown to down-regulate pro-survival proteins, such as the inhibitors of apoptosis proteins, and up-regulate pro-apoptotic proteins, thereby promoting cell death in cancer cells . The nature of these interactions involves binding to specific sites on these proteins, leading to conformational changes that trigger the apoptotic cascade.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing apoptosis, which is a programmed cell death mechanism. This compound affects cell signaling pathways, including the mitochondrial pathway, by up-regulating the expression of caspase-3 and caspase-9, and down-regulating Bcl-2, a key anti-apoptotic protein . Additionally, this compound impacts gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules that regulate apoptosis. This compound binds to and inhibits the activity of inhibitors of apoptosis proteins, thereby removing the molecular brakes on apoptosis . This inhibition leads to the activation of caspases, which are proteases that play essential roles in the execution of apoptosis. Furthermore, this compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells, although the extent of apoptosis induction may vary depending on the duration of exposure . In both in vitro and in vivo studies, this compound has demonstrated sustained anticancer activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anticancer activity, while doses above this threshold may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to apoptosis and cell survival. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . This compound has been shown to affect the balance between pro-apoptotic and anti-apoptotic signals, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which can affect its overall activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its function, as it allows the compound to interact with key biomolecules involved in apoptosis and other cellular processes.

Propriétés

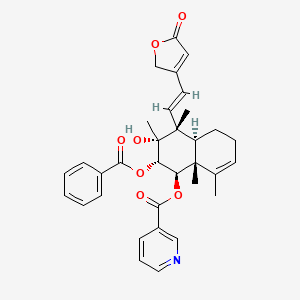

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVSBUCFQUTSW-IWSWVWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

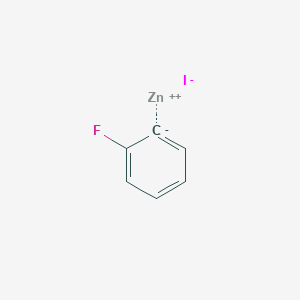

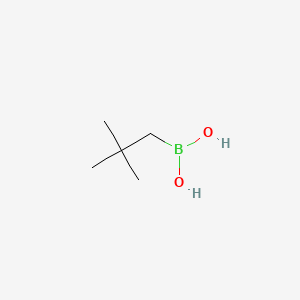

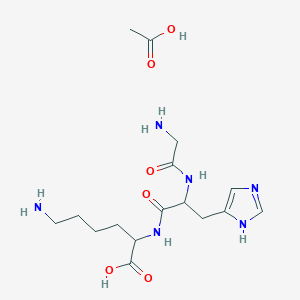

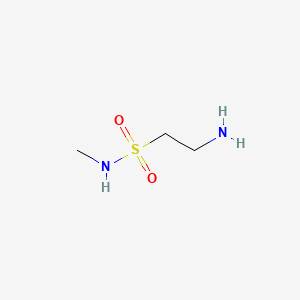

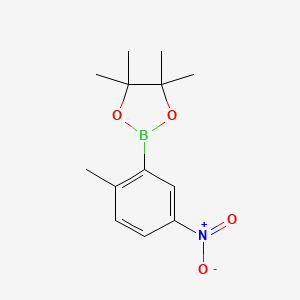

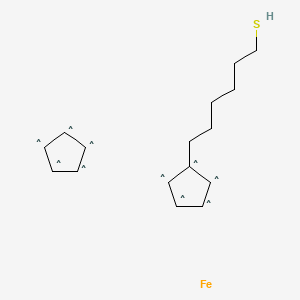

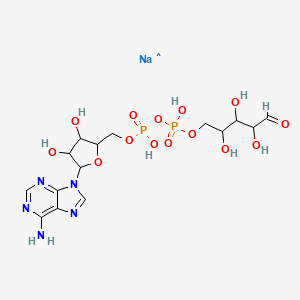

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

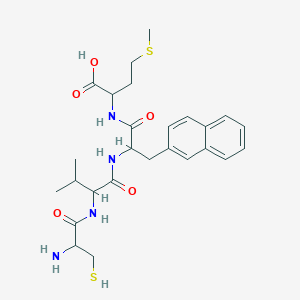

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Phenyl-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1632043.png)